- Method for preparing 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine as GS-441524 intermediate for treating feline infectious peritonitis (FIP), China, , ,
Cas no 937046-96-3 (N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide)
N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl (2-cyano-1H-pyrrol-1-yl)carbamate
- Carbamic acid, N-(2-cyano-1H-pyrrol-1-yl)-, 1,1-dimethylethyl ester
- tert-butyl 2-cyano-1H-pyrrol-1-ylcarbamate
- tert-butyl N-(2-cyanopyrrol-1-yl)carbamate
- 1-N-Boc-Amino-2-cyanopyrrole
- N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide
- SXUSNFHKHIJDRN-UHFFFAOYSA-N
- PB23986
- FCH1629140
- TZ000838
- AB0027760
- AX8224459
- ST24025791
- W9633
- tert-Butyl (2-cyano-1H-pyrrol-1-yl);carbamate
- 2-Cyano-pyrrol-1-yl-car
- 1,1-Dimethylethyl N-(2-cyano-1H-pyrrol-1-yl)carbamate (ACI)
- NS00006411
- MFCD12068393
- AKOS015919803
- SCHEMBL66516
- DB-371829
- CS-0037682
- 2-Cyano-pyrrol-1-yl-carbamic acid, tert-butyl ester
- 1-(Boc-amino)-2-cyanopyrrole
- DTXSID00679391
- 1-(Boc-amino)-2-pyrrolecarbonitrile
- EC 810-524-9
- tert-Butyl(2-cyano-1H-pyrrol-1-yl)carbamate
- EN300-120186
- (2-Cyano-pyrrol-1-yl)-carbamic acid, tert-butyl ester
- 937046-96-3
- AS-35837
- SY020951
- (2-CYANO-PYRROL-1-YL)-CARBAMIC ACID TERT-BUTYL ESTER
-
- MDL: MFCD12068393
- Inchi: 1S/C10H13N3O2/c1-10(2,3)15-9(14)12-13-6-4-5-8(13)7-11/h4-6H,1-3H3,(H,12,14)
- InChI Key: SXUSNFHKHIJDRN-UHFFFAOYSA-N
- SMILES: N#CC1N(NC(OC(C)(C)C)=O)C=CC=1
Computed Properties
- Exact Mass: 207.10100
- Monoisotopic Mass: 207.100776666g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 287
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67
- XLogP3: 2.3
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.12
- PSA: 67.05000
- LogP: 1.91138
N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280;P305+P351+P338
- Storage Condition:Room temperature
N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD00588-50g |
N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide |
937046-96-3 | 95% | 50g |
$1300 | 2023-09-07 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY020951-5g |
1-(Boc-amino)-2-pyrrolecarbonitrile |
937046-96-3 | ≥95% | 5g |
¥1600.00 | 2025-04-11 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T45750-250mg |
N-(2-Cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide |
937046-96-3 | 97% | 250mg |
¥17.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T45750-5g |
N-(2-Cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide |
937046-96-3 | 97% | 5g |
¥173.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T45750-1g |
N-(2-Cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide |
937046-96-3 | 97% | 1g |
¥48.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T45750-100mg |
N-(2-Cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide |
937046-96-3 | 97% | 100mg |
¥14.0 | 2023-09-06 | |
| TRC | B619680-50mg |
1-N-Boc-Amino-2-cyanopyrrole |
937046-96-3 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B619680-100mg |
1-N-Boc-Amino-2-cyanopyrrole |
937046-96-3 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B619680-500mg |
1-N-Boc-Amino-2-cyanopyrrole |
937046-96-3 | 500mg |
$ 135.00 | 2022-06-07 | ||
| ChemScence | CS-0037682-1g |
N-(2-Cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide |
937046-96-3 | ≥97.0% | 1g |
$25.0 | 2022-04-26 |
N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide Production Method
Production Method 1
1.2 Reagents: Dimethylformamide ; 30 min, < 5 °C; 30 min, 0 °C
Production Method 2
1.2 Solvents: Dimethylformamide ; 1 h, 0 °C; 0 °C → rt
1.3 Reagents: Water ; 0 °C
- Synthesis of 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine, Huaxue Shiji, 2020, 42(5), 608-611
Production Method 3
1.2 Reagents: Dimethylformamide ; < 5 °C; 45 min, 0 °C; 0 °C → rt
1.3 Reagents: Water ; cooled
- Preparation of substituted 4-amino-pyrrolotriazine derivatives useful for treating hyper-proliferative disorders and diseases associated with angiogenesis, World Intellectual Property Organization, , ,
Production Method 4
1.2 Reagents: Dimethylformamide ; 45 min, < 5 °C; 5 °C → rt
- Preparation of substituted 4-aminopyrrolotriazine derivatives useful for treating hyperproliferative disorders and diseases associated with angiogenesis, World Intellectual Property Organization, , ,
Production Method 5
1.2 Solvents: Dimethylformamide ; < 5 °C; 1 h, 0 °C
- Preparation of piperidine derivatives as immunosuppressant for the treatment of diseases associated with pathologic JAK3 activation, World Intellectual Property Organization, , ,
Production Method 6
- Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir, Organic Process Research & Development, 2022, 26(1), 82-90
Production Method 7
1.2 Reagents: Dimethylformamide ; 1 h, 5 °C
- Preparation of pyrrolotriazine derivatives as Btk inhibitors, World Intellectual Property Organization, , ,
Production Method 8
- Discovery of Rogaratinib (BAY 1163877): a pan-FGFR Inhibitor, ChemMedChem, 2018, 13(5), 437-445
Production Method 9
1.2 Solvents: Dimethylformamide ; 1 h, 0 °C
1.3 Reagents: Water ; cooled
1.4 Reagents: Sodium carbonate Solvents: Water ; neutralized
- Preparing method and application of tricyclic compounds capable of inhibiting EGFR kinase mutant, China, , ,
Production Method 10
1.2 1 h, -5 °C; 2 h, -5 °C
1.3 Reagents: Water ; 1 h, -5 °C; 2 h, 0.09 MPa, 30 °C
- Green preparation of remdesivir intermediate, China, , ,
Production Method 11
1.2 Reagents: Ammonium bicarbonate Solvents: Water ; < 25 °C
1.3 Solvents: Dimethylformamide , Water ; 2 h, 22 °C
- Preparation of the monohydrate of rogaratinib hydrochloride and solid states thereof, World Intellectual Property Organization, , ,
Production Method 12
1.2 Reagents: Dimethylformamide ; < 5 °C; 45 min, 0 °C; 0 °C → rt
- Preparation of pyrrolo[2,1-f][1,2,4]triazin-4-ylamines as IGF-1R kinase inhibitors for the treatment of cancer and other hyperproliferative diseases, World Intellectual Property Organization, , ,
Production Method 13
1.2 Solvents: Dimethylformamide ; < 5 °C; 1 h, 0 °C
- Preparation of multicyclic heterocycles as Janus kinase inhibitors for treating cancer or modifying an immune response, World Intellectual Property Organization, , ,
Production Method 14
1.2 Solvents: Dimethylformamide ; 1 h, 0 °C
- Pyrrolopyridazines and pyrrolotriazines as janus kinase inhibitors and their preparation and use for the treatment of JAK-associated diseases, World Intellectual Property Organization, , ,
Production Method 15
1.2 Solvents: Dimethylformamide ; 0 °C; 1 h, 0 °C
1.3 Reagents: Water
- N-heterocycle-containing derivative and its pharmaceutical application, China, , ,
Production Method 16
1.2 Reagents: Water ; cooled
1.3 Reagents: Sodium carbonate Solvents: Water
- Green preparation of remdesivir intermediate 7-iodopyrrolo[2,1-F][1,2,4]triazine-4-amine, China, , ,
Production Method 17
1.2 Solvents: Dimethylformamide ; 1 h, rt
- Preparation of CDK kinase inhibitors, World Intellectual Property Organization, , ,
Production Method 18
1.2 Solvents: Dimethylformamide ; 45 min, 0 °C; 0 °C → 25 °C
- FGFR inhibitor and medical application thereof, World Intellectual Property Organization, , ,
Production Method 19
- Piperidine derivatives as jak3 inhibitors, United States, , ,
N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide Raw materials
N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide Preparation Products
N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide Suppliers
N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide Related Literature
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide
Comprehensive Overview of N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide (CAS No. 937046-96-3)
N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide (CAS No. 937046-96-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This molecule features a unique combination of functional groups, including a cyano group, a pyrrole ring, and a tert-butoxy moiety, making it a versatile intermediate for synthesizing complex molecules. Its structural attributes align with the growing demand for highly functionalized heterocycles in drug discovery and material science.
In recent years, the compound has been explored for its potential applications in small-molecule therapeutics and catalysis. Researchers are particularly interested in its role as a building block for designing kinase inhibitors and protease inhibitors, which are critical in treating diseases like cancer and viral infections. The tert-butoxy group enhances the compound's stability, while the cyano group offers reactivity for further derivatization, addressing the need for modular synthetic approaches in modern chemistry.
The synthesis of N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide often involves multi-step reactions, including amide coupling and protecting group strategies. These methods are frequently discussed in academic forums and patent literature, reflecting the compound's relevance in green chemistry and atom-efficient processes. Its CAS No. 937046-96-3 serves as a key identifier for researchers sourcing high-purity samples for experimental studies.
From an industrial perspective, the compound's utility extends to peptide mimetics and bioconjugation, areas that are rapidly evolving due to advancements in biopharmaceuticals. The pyrrole scaffold, in particular, is prized for its electron-rich properties, which facilitate interactions with biological targets. This aligns with the rising trend of structure-activity relationship (SAR) studies aimed at optimizing drug efficacy and safety profiles.
Environmental and regulatory considerations also play a role in the compound's adoption. Its low toxicity profile and compatibility with sustainable solvents make it a candidate for eco-friendly synthesis routes. These attributes resonate with the broader shift toward green chemistry and circular economy principles in the chemical industry.
In summary, N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide (CAS No. 937046-96-3) exemplifies the intersection of innovation and practicality in organic chemistry. Its multifaceted applications, from drug development to catalysis, underscore its value as a research enabler in both academic and industrial settings. As the demand for tailor-made intermediates grows, this compound is poised to remain a focal point in synthetic and medicinal chemistry.
937046-96-3 (N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide) Related Products
- 937047-04-6(tert-butyl N-(4-bromo-2-cyano-pyrrol-1-yl)carbamate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)